1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea
Description
The compound 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea features a piperidine core substituted with a 1,2,4-oxadiazole ring linked to a 3-fluoro-4-methoxyphenyl group. A urea moiety connects the piperidine to an m-tolyl (meta-methylphenyl) substituent. This structure combines hydrogen-bonding capability (urea), aromaticity (oxadiazole and phenyl groups), and conformational flexibility (piperidine), making it a candidate for targeting receptors like GLP-1R or enzymes involved in metabolic or viral pathways.
Properties
IUPAC Name |
1-[1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-15-5-3-6-17(11-15)25-23(30)26-18-7-4-10-29(13-18)14-21-27-22(28-32-21)16-8-9-20(31-2)19(24)12-16/h3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1-2H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQXNIPXPMWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCN(C2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The compound has been noted for its ability to inhibit various cancer cell lines. Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC-3), and other malignancies. For instance, a study demonstrated that certain oxadiazole derivatives showed sub-micromolar IC50 values against prostate and colon cancer cell lines, indicating potent anticancer properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. 1,3,4-Oxadiazoles are known to possess significant antibacterial and antifungal properties. In vitro assays have shown that derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds based on the oxadiazole structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property suggests their potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea. Modifications to the piperidine ring or the urea moiety can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the phenyl ring | Alters potency against specific cancer types |
| Varying the length of alkyl chains | Affects solubility and bioavailability |
| Changing halogen substituents | Modifies binding affinity to targets |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and tested their efficacy against various cancer cell lines. One derivative demonstrated an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism by which 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: The compound primarily targets specific enzymes and receptors involved in inflammatory and neoplastic processes.
Pathways Involved: It modulates signal transduction pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in tumor cells.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 9 (V-0219)
- Structure : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine .
- Key Features :
- Piperidine-oxadiazole core with a morpholine substituent.
- 4-Trifluoromethylphenyl on oxadiazole.
- Activity : Potent GLP-1R positive allosteric modulator (PAM) with antidiabetic effects, enhancing insulin secretion and glucose handling .
- 3-Fluoro-4-methoxyphenyl vs. 4-trifluoromethylphenyl: The former combines electron-withdrawing (F) and donating (OCH₃) groups, which may fine-tune electronic properties and receptor affinity.
Compound 14
- Structure : 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea .
- Key Features :
- Pyrrolidine (5-membered ring) instead of piperidine.
- Biphenyl substituent on urea.
- Activity: Not explicitly reported, but urea-pyrrolidine-oxadiazole scaffolds are common in kinase or protease inhibition.
- Comparison :
- Piperidine in the target compound may offer better conformational flexibility for receptor binding than pyrrolidine.
- m-Tolyl (methyl) vs. biphenyl: Reduced steric bulk in the target could enhance solubility or selectivity.
Compound 130
- Structure : N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide .
- Key Features :
- Urea-oxadiazole-acetamide hybrid.
- 4-Fluorophenyl on oxadiazole and 4-methylphenyl on urea.
- Comparison :
- The target’s 3-fluoro-4-methoxyphenyl may improve metabolic stability over 4-fluorophenyl.
- m-Tolyl vs. 4-methylphenyl: Meta substitution could alter steric interactions in binding pockets.
Structural-Activity Relationship (SAR) Insights
| Feature | Target Compound | Analogues (e.g., V-0219, Compound 14) | Impact on Activity |
|---|---|---|---|
| Core Ring | Piperidine | Pyrrolidine (Compound 14), Morpholine (V-0219) | Piperidine enhances flexibility; morpholine improves solubility. |
| Oxadiazole Substituent | 3-Fluoro-4-methoxyphenyl | 4-Trifluoromethylphenyl (V-0219), Phenyl (Compound 14) | Electron modulation (F/OCH₃) may optimize receptor affinity. |
| Urea vs. Morpholine | Urea-linked m-tolyl | Morpholine (V-0219) | Urea introduces hydrogen-bonding sites for stronger target engagement. |
| Aromatic Groups | m-Tolyl (methyl) | Biphenyl (Compound 14), 4-methylphenyl (Compound 130) | Smaller substituents reduce steric hindrance. |
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The m-tolyl group increases hydrophobicity compared to morpholine (V-0219) but less than biphenyl (Compound 14).
- Metabolic Stability : 3-Fluoro-4-methoxyphenyl may resist oxidative metabolism better than 4-trifluoromethylphenyl (V-0219) due to methoxy’s electron-donating effects.
- Synthetic Accessibility : Urea formation via isocyanate coupling (as in ) is feasible, similar to Compound 14’s synthesis .
Biological Activity
The compound 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea represents a novel class of hybrid molecules that incorporate the 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines including HeLa (cervical), Caco-2 (colon), and MCF7 (breast cancer). The IC50 values for these cell lines indicate potent cytotoxic effects ranging from 25 to 50 µM .
-
Mechanisms of Action :
- Inhibition of Enzymatic Activity : The compound targets key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs) which are crucial for DNA synthesis and chromatin remodeling .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it may activate intrinsic apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural components. Modifications in the piperidine and oxadiazole moieties significantly influence its potency:
| Modification | Effect on Activity |
|---|---|
| Substitution on the oxadiazole | Enhances binding affinity to target enzymes |
| Variation in piperidine ring | Alters lipophilicity and cellular uptake |
| Fluorine substitution | Increases metabolic stability |
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- Study on Oxadiazole Derivatives : A study demonstrated that derivatives with oxadiazole rings exhibited IC50 values as low as 10 µM against various cancer cell lines, highlighting their potential as lead compounds for drug development .
- In Vivo Efficacy : In animal models bearing tumors, administration of related oxadiazole compounds resulted in significant tumor size reduction compared to controls, indicating strong in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
